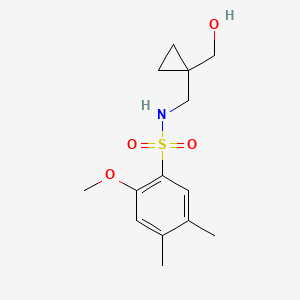

N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Description

N-((1-(Hydroxymethyl)cyclopropyl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a synthetic organic compound featuring a benzenesulfonamide core substituted with methoxy (2-position) and dimethyl (4,5-positions) groups. The sulfonamide nitrogen is further functionalized with a cyclopropane ring containing a hydroxymethyl moiety. This structure confers unique physicochemical properties, including moderate polarity due to the sulfonamide and hydroxymethyl groups, and rigidity from the cyclopropane ring.

Properties

IUPAC Name |

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-methoxy-4,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4S/c1-10-6-12(19-3)13(7-11(10)2)20(17,18)15-8-14(9-16)4-5-14/h6-7,15-16H,4-5,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBRRLIWIMKNRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2(CC2)CO)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of the cyclopropyl and methoxy substituents contributes to its unique pharmacological profile.

- Molecular Formula : C14H19N1O3S

- Molecular Weight : 291.37 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in pain and inflammation pathways.

Key Mechanisms:

- Kappa Opioid Receptor Agonism : Similar compounds have shown high selectivity for the kappa opioid receptor (KOR), which is associated with analgesic effects without the typical side effects seen with mu-opioid receptor agonists .

- Matrix Metalloproteinase Inhibition : Compounds in this class may also inhibit matrix metalloproteinases (MMPs), which are implicated in tissue remodeling and inflammatory processes .

Table 1: Biological Activity Summary

| Activity Type | Target | Affinity (Ki) | EC50 (nM) | Reference |

|---|---|---|---|---|

| KOR Agonism | Kappa Opioid Receptor | 3.9 nM | 3.4 | |

| MMP Inhibition | MMP-13 | Not specified | Not specified |

Study 1: KOR Agonism and Analgesia

In a recent study, a related compound demonstrated significant analgesic effects in rodent models through selective KOR agonism. The results indicated that at doses of 0.20-0.30 mg/kg, the compound provided effective pain relief in hot plate tests without causing sedation or aversion, which are common side effects associated with traditional opioids .

Study 2: MMP-13 Inhibition

Another investigation focused on the inhibition of MMP-13, a key enzyme involved in the degradation of cartilage in osteoarthritis. The compound exhibited potent inhibition of MMP-13 activity, suggesting potential therapeutic applications in osteoarthritis management .

Research Findings

Recent findings highlight the compound's potential as a novel therapeutic agent:

- Antinociceptive Effects : The compound's ability to activate KOR while minimizing side effects positions it as a promising candidate for pain management therapies.

- Nephrotoxicity Concerns : Some studies have raised concerns about nephrotoxicity related to similar compounds; however, modifications in structure may mitigate these risks .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Target Compound vs. Benzyl N-[1-(Hydroxymethyl)cyclopropyl]carbamate (CAS: 3999-56-2)

- Target : Benzenesulfonamide core with methoxy/dimethyl substituents; cyclopropane-hydroxymethyl side chain.

- Benzyl Carbamate : Carbamate (Cbz) group replaces sulfonamide; cyclopropane-hydroxymethyl motif retained.

- The carbamate in the analog may confer greater metabolic stability but reduced hydrogen-bonding capacity.

Target Compound vs. Ethyl trans-2-cyanocyclopropane-1-carboxylate (CAS: 60212-41-1)

- Target : Polar hydroxymethyl and sulfonamide groups.

- Ethyl Ester: Lipophilic ethyl ester and cyano groups.

- Key Differences: The ethyl ester analog’s higher lipophilicity (clogP ~1.5 vs. target’s ~0.8) suggests better membrane permeability but poorer aqueous solubility .

Target Compound vs. (S)-N-(2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)phenyl)-1-phenylmethanesulfonamide

- Target : Cyclopropane-hydroxymethyl side chain; 2-methoxy-4,5-dimethylbenzene.

- Sulfonamide Analog : Oxazolyl heterocycle and phenyl substituents.

- Key Differences: The oxazole ring in the analog enables π-π stacking and metal coordination, absent in the target compound.

Molecular Data Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | clogP (Predicted) |

|---|---|---|---|---|

| Target Compound | C₁₄H₂₀N₂O₄S | 312.39 | Sulfonamide, cyclopropane, methoxy | 0.8 |

| Benzyl N-[1-(Hydroxymethyl)cyclopropyl]carbamate | C₁₂H₁₅NO₃ | 221.25 | Carbamate, cyclopropane | 1.2 |

| Ethyl trans-2-cyanocyclopropane-1-carboxylate | C₇H₉NO₂ | 155.15 | Ester, cyano | 1.5 |

| (S)-N-(2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)phenyl)-1-phenylmethanesulfonamide | C₁₉H₂₂N₂O₃S | 358.45 | Sulfonamide, oxazole | 2.1 |

Q & A

Q. What are the recommended synthetic routes and purification strategies for N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide?

- Methodological Answer : The compound is typically synthesized via multi-step organic reactions. Key steps include:

-

Sulfonamide coupling : Reacting a cyclopropane-derived intermediate (e.g., 1-(hydroxymethyl)cyclopropylmethylamine) with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

-

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity.

-

Critical Parameters : Monitor reaction progress via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) and optimize stoichiometry to minimize by-products like unreacted sulfonyl chloride .

- Table 1: Typical Synthesis Conditions

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Coupling | Pyridine, RT, 12h | 65-70% | 92% |

| Purification | Ethanol/water recrystallization | - | 98% |

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : 1H/13C NMR (DMSO-d6) to confirm functional groups (e.g., sulfonamide NH at δ 10.2 ppm, cyclopropane CH2 at δ 1.1–1.3 ppm) .

- HPLC : Reverse-phase C18 column (70:30 acetonitrile/water, 1.0 mL/min) to assess purity (>98% required for biological assays) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ (e.g., m/z calculated for C15H22NO4S: 336.1245) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies should include:

- Temperature : Store at –20°C (solid form) to prevent hydrolysis of the sulfonamide group.

- Solvent : Use anhydrous DMSO for stock solutions; avoid aqueous buffers with pH >8 to prevent cyclopropane ring opening .

- Monitoring : Perform periodic HPLC analysis over 6 months to detect degradation products (e.g., free sulfonic acid at RT in aqueous media) .

Advanced Research Questions

Q. What mechanisms underlie the compound’s biological activity, and how can they be experimentally validated?

- Methodological Answer : Hypothesized mechanisms include:

- Enzyme inhibition : Test against sulfonamide-targeted enzymes (e.g., carbonic anhydrase) via enzyme kinetics (Km/Vmax shifts) .

- Molecular Docking : Use software like AutoDock Vina to model interactions with protein binding pockets (e.g., hydrophobic interactions with cyclopropane and methyl groups) .

- Validation : Compare IC50 values from in vitro assays (e.g., fluorometric assays) with docking scores to establish structure-activity relationships .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Methodological Answer : Contradictions may arise from:

- Assay Conditions : Varying pH or reducing agents (e.g., DTT) may destabilize the compound. Standardize protocols (e.g., pH 7.4 PBS, no DTT) .

- Cellular Models : Differences in membrane permeability (e.g., logP ~2.5 limits uptake in polar cell lines). Use LC-MS to quantify intracellular concentrations .

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify outliers and validate reproducibility across ≥3 independent trials .

Q. What structural modifications could enhance its pharmacological profile, and how should SAR studies be designed?

- Methodological Answer : Prioritize modifications based on:

- Cyclopropane Ring : Replace with spirocyclic or bicyclic systems to improve metabolic stability (e.g., 1H half-life in liver microsomes) .

- Methoxy Group : Substitute with electron-withdrawing groups (e.g., Cl, CF3) to enhance target binding affinity.

- SAR Workflow :

Synthesize analogs with single-point mutations.

Test in parallel assays (e.g., enzyme inhibition, cytotoxicity).

Use QSAR models to predict optimal substituents .

- Table 2: Example SAR Data for Analogues

| Modification | IC50 (nM) | logP | Metabolic Stability (t1/2, min) |

|---|---|---|---|

| Parent Compound | 120 | 2.5 | 45 |

| –OCH3 → –Cl | 85 | 3.1 | 60 |

| Cyclopropane → Spiro[3.3]heptane | 150 | 2.8 | 90 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.